molecular formula C17H24N2O2 B2496725 N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide CAS No. 2411314-36-6

N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide

Cat. No. B2496725
CAS RN: 2411314-36-6
M. Wt: 288.391
InChI Key: NDOUBGNWCQHRPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. This compound has gained considerable attention in the scientific community due to its potential as a therapeutic agent for cancer treatment.

Mechanism of Action

N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide selectively binds to the DNA transcription initiation complex and inhibits RNA polymerase I transcription. This leads to the inhibition of ribosomal RNA synthesis, which is necessary for the growth and survival of cancer cells. The inhibition of ribosomal RNA synthesis leads to the activation of p53-mediated cell death pathways, resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide has been shown to induce apoptosis in cancer cells by activating the p53-mediated cell death pathway. It has also been found to inhibit tumor growth in preclinical studies. However, N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide has been associated with some adverse effects, including myelosuppression and gastrointestinal toxicity.

Advantages and Limitations for Lab Experiments

N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide has several advantages as a research tool, including its selectivity for RNA polymerase I transcription and its potential as a therapeutic agent for cancer treatment. However, the limitations of N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide include its toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research and development of N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide. These include the identification of biomarkers for patient selection, the development of combination therapies, and the optimization of dosing regimens to minimize toxicity. Additionally, further studies are needed to understand the mechanism of action of N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide and its potential as a therapeutic agent for other diseases beyond cancer.
Conclusion:
In conclusion, N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide is a promising small molecule inhibitor of RNA polymerase I transcription with potential as a therapeutic agent for cancer treatment. Its selective inhibition of ribosomal RNA synthesis leads to the induction of apoptosis in cancer cells. However, further studies are needed to fully understand its mechanism of action and optimize its use as a therapeutic agent.

Synthesis Methods

The synthesis of N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide involves a series of chemical reactions, including the condensation of 2-cyclopropyl-5-aminooxazole with 2-methylcyclohexanone, followed by the reaction with prop-2-enoyl chloride. The final product is obtained after purification through multiple steps of chromatography.

Scientific Research Applications

N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide has shown promising results in preclinical studies as a potential anticancer agent. It has been found to selectively inhibit RNA polymerase I transcription, which is overactive in many cancer cells. This leads to the inhibition of ribosomal RNA synthesis, resulting in the induction of cell death in cancer cells. N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide has been shown to be effective against a range of cancer types, including breast, ovarian, and pancreatic cancer.

properties

IUPAC Name

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-3-16(20)19(15-7-5-4-6-12(15)2)11-14-10-18-17(21-14)13-8-9-13/h3,10,12-13,15H,1,4-9,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOUBGNWCQHRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1N(CC2=CN=C(O2)C3CC3)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide

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